BenchChemオンラインストアへようこそ!

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride

nAChR nicotinic acetylcholine receptor α4β2 subtype

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS 1261234-81-4; IUPAC: 1-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride) is a synthetic piperidine-pyridine hybrid building block with molecular formula C₁₂H₁₉Cl₂N₃ and molecular weight 276.20 g/mol. The compound features a 6-chloropyridin-3-ylmethyl group appended to the piperidine N1 position and an N-methylamine substituent at the piperidine 3-position, supplied as the mono-hydrochloride salt.

Molecular Formula C12H19Cl2N3
Molecular Weight 276.20 g/mol
Cat. No. B7899023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride
Molecular FormulaC12H19Cl2N3
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)CC2=CN=C(C=C2)Cl.Cl
InChIInChI=1S/C12H18ClN3.ClH/c1-14-11-3-2-6-16(9-11)8-10-4-5-12(13)15-7-10;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H
InChIKeyGJSAOUIGOGMCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride – Structural Identity, Physicochemical Profile, and Research-Grade Purity


[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS 1261234-81-4; IUPAC: 1-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride) is a synthetic piperidine-pyridine hybrid building block with molecular formula C₁₂H₁₉Cl₂N₃ and molecular weight 276.20 g/mol . The compound features a 6-chloropyridin-3-ylmethyl group appended to the piperidine N1 position and an N-methylamine substituent at the piperidine 3-position, supplied as the mono-hydrochloride salt. Its computed physicochemical parameters include a topological polar surface area (TPSA) of 28.16 Ų, a LogP of 2.3406, three hydrogen bond acceptors, and one hydrogen bond donor . The compound is commercially available at 98% purity from established research chemical suppliers and is intended exclusively for laboratory research applications .

Why In-Class Piperidine-Pyridine Analogs Cannot Substitute for [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride


Within the 6-chloropyridin-3-ylmethyl piperidine scaffold class, even subtle structural perturbations produce quantitatively meaningful differences in pharmacological and physicochemical behavior that preclude interchangeable use. The position of the amine substituent on the piperidine ring (3-position vs. 4-position) shifts nicotinic acetylcholine receptor (nAChR) subtype potency, as demonstrated by published SAR data showing that 3-substituted piperidine derivatives such as KAB-18 exhibit IC₅₀ = 13.5 μM at human α4β2 nAChRs, whereas the 4-substituted analog COB-4 yields IC₅₀ = 8.1 μM at the same receptor [1]. The N-methylation state alters hydrogen bond donor count, basicity, and metabolic susceptibility relative to the corresponding primary amine . Furthermore, the mono-hydrochloride salt stoichiometry governs solubility, handling, and formulation behavior differently than the dihydrochloride salt form of the primary amine analog (CAS 1185319-64-5, M.W. 298.64) . These multidimensional differences mean that procurement decisions based purely on core scaffold similarity risk experimental irreproducibility and invalid SAR conclusions.

Quantitative Differentiation Evidence for [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride vs. Closest Analogs


Piperidine 3-Position vs. 4-Position Substitution: nAChR α4β2 Potency Shift

The substitution position of the amine-bearing moiety on the piperidine ring directly affects nAChR binding. In a published head-to-head study within the 6-chloropyridin-3-ylmethyl piperidine class, the 3-position racemic compound KAB-18 showed an IC₅₀ of 13.5 μM (95% CI: 9.7–18.5 μM) at human α4β2 nAChRs, while the 4-position racemic compound COB-4 exhibited an IC₅₀ of 8.1 μM (95% CI: 2.1–30.7 μM) — a 1.67-fold potency difference. At human α3β4 nAChRs, KAB-18 (3-position) showed no activity at concentrations up to 100 μM, whereas COB-4 (4-position) retained activity with an IC₅₀ of 10.5 μM (95% CI: 7.6–14.4 μM), indicating that the 3-position substitution confers subtype selectivity absent in the 4-position analog [1]. This directly demonstrates that the target compound's 3-position N-methylamine configuration is not interchangeable with the 4-position isomer (CAS 1289387-41-2) for experiments probing nAChR pharmacology.

nAChR nicotinic acetylcholine receptor α4β2 subtype allosteric modulation SAR

Salt Stoichiometry: Mono-HCl (M.W. 276.20) vs. Di-HCl (M.W. 298.64) — Impact on Molar Equivalents and Formulation

The target compound is supplied as the mono-hydrochloride salt (C₁₂H₁₉Cl₂N₃, M.W. = 276.20 g/mol), containing exactly one equivalent of HCl . Its closest primary amine analog — 1-(6-chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride (CAS 1185319-64-5) — is formulated as the di-hydrochloride salt (C₁₁H₁₈Cl₃N₃, M.W. = 298.64 g/mol), containing two equivalents of HCl . This 22.44 g/mol difference in molecular weight translates to an ~8.1% discrepancy in molar equivalents when preparing solutions by mass. For a researcher weighing 50 mg of each compound, the mono-HCl salt delivers approximately 0.181 mmol of free base equivalent, whereas the di-HCl salt delivers only approximately 0.167 mmol — a 7.7% reduction in effective molar quantity that can introduce systematic error into dose-response experiments if the salts are used interchangeably without correction.

salt stoichiometry hydrochloride salt molecular weight formulation solubility

N-Methylation: Hydrogen Bond Donor Count and Its Implications for Permeability and Target Engagement

The target compound carries an N-methyl substituent on the piperidine 3-amine, resulting in a computed hydrogen bond donor (HBD) count of 1 (the protonated secondary amine) . The corresponding primary amine analog — 1-(6-chloro-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride (CAS 1185319-64-5) — possesses a primary amine at the 3-position, which, upon deprotonation, yields an HBD count of 2 (two N-H protons). In CNS drug design, the CNS Multiparameter Optimization (CNS MPO) score penalizes HBD count >1, and reducing HBD count from 2 to 1 through N-methylation is a well-established strategy for improving passive membrane permeability and blood-brain barrier penetration potential [1]. While not a direct measurement on these specific compounds, the structural principle is well-precedented across medicinal chemistry campaigns targeting CNS-penetrant nAChR ligands containing the 6-chloropyridin-3-ylmethyl pharmacophore [2].

N-methylation hydrogen bond donor permeability CNS MPO medicinal chemistry

6-Chloro-pyridin-3-ylmethyl Pharmacophore: ~2-Fold Affinity Enhancement Over Non-Chlorinated Nicotine Scaffold at α4β2 nAChR

The 6-chloro substitution on the pyridine ring is a critical potency determinant within this scaffold class. In direct comparative radioligand binding studies at the rat recombinant α4β2 nAChR, conversion of (−)-nicotine to its 6-chloro analogue (6-chloronicotine) increased potency approximately 2-fold, with (−)-nicotine exhibiting an IC₅₀ of 3.8 nM and 6-chloronicotine showing approximately 1.9 nM estimated IC₅₀ [1]. More broadly, N-[(6-chloro-3-pyridinyl)methyl]-2-iminothiazoline (compound 10) achieved an IC₅₀ of 0.9 nM — 4-fold more potent than (−)-nicotine — while the non-chlorinated pyridinylmethyl analog was >6,000-fold less active [1]. This consistent quantitative trend across multiple heterocyclic cores establishes that the 6-chloro substituent on the pyridine ring is an essential pharmacophoric element, not a passive structural feature. The target compound retains this chlorination and is therefore differentiated from des-chloro pyridine-piperidine analogs that lack this potency-enhancing substituent.

pharmacophore 6-chloropyridine nAChR affinity nicotine analog structure-activity relationship

Commercial Purity Benchmarking: 98% (Leyan) vs. 95% (Typical Research-Grade Analogs)

The target compound is available at a certified purity of 98% from Leyan (product 1811453) and at 95% from Fluorochem (product F090395) . The 4-position regioisomer (CAS 1289387-41-2) is listed at 98% purity from ChemSrc , while the primary amine dihydrochloride analog (CAS 1185319-64-5) is typically available at 95% purity [1]. For the Boc-protected analog (CAS 939986-37-5), the standard research-grade purity is 95% . While this 3% purity difference appears modest, for a compound used as a synthetic intermediate in multi-step sequences, the cumulative impact of 3% additional impurities — potentially including dechlorinated byproducts, positional isomers, or residual solvents — can propagate through subsequent reactions, reducing final product yield and complicating purification. The availability of the target compound at 98% purity from a supplier with batch-level quality documentation provides procurement confidence for users requiring higher initial purity without additional in-house purification.

purity quality control research chemical analytical specification procurement

Optimal Research Application Scenarios for [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride


nAChR α4β2 Subtype-Selective Probe Development and SAR Expansion

The 3-position N-methylpiperidine configuration of this compound maps onto the pharmacophoric space occupied by known α4β2-selective allosteric modulators such as KAB-18, which demonstrates selectivity for α4β2 over α3β4 nAChRs . Researchers developing α4β2-targeted probes for CNS indications (cognitive disorders, nicotine dependence, pain) can use this compound as a core scaffold for systematic SAR exploration, exploiting the established SAR principle that piperidine 3-substitution favors α4β2 engagement while the 6-chloropyridinylmethyl group contributes a ~2-fold or greater affinity enhancement over non-chlorinated nicotine-based scaffolds [1].

Neonicotinoid Metabolite Analog Synthesis for Insect nAChR Selectivity Profiling

The 6-chloropyridin-3-ylmethyl substructure is the defining pharmacophore of neonicotinoid insecticides and their bioactive desnitro-metabolites (e.g., desnitro-imidacloprid, which acts as a potent agonist at mammalian α4β2 nAChRs with potency comparable to nicotine) . The piperidine-containing target compound expands the heterocyclic diversity beyond the imidazolidine, thiazoline, and pyrrolidine cores explored in the foundational Casida SAR studies [1], offering a novel scaffold for probing insect vs. mammalian nAChR selectivity determinants relevant to insecticide safety assessment and resistance mechanism studies.

CNS-Penetrant Chemical Biology Tool Compound Design

With a computed LogP of 2.3406, TPSA of 28.16 Ų, and only one hydrogen bond donor, the target compound's physicochemical profile aligns with CNS MPO desirability criteria for brain penetration [1]. The mono-hydrochloride salt form balances aqueous solubility with membrane permeability. The N-methylamine at the 3-position provides a single, well-defined H-bond donor for target engagement while minimizing desolvation penalty, making this compound an attractive starting point for designing CNS chemical biology probes where the piperidine-pyridine core is intended to engage neuronal nAChRs or other CNS targets.

Multi-Step Synthetic Intermediate for Piperidine-Focused Compound Libraries

The 3-position N-methylamine provides a differentiated vector for further derivatization (acylation, sulfonylation, reductive amination, urea formation) compared to the 4-position regioisomer. The 98% commercial purity from Leyan enables direct use as a building block without pre-purification, reducing synthetic cycle time. For medicinal chemistry groups building piperidine-focused libraries, the orthogonal reactivity of the N-methylamine (nucleophilic, can be acylated/alkylated) versus the pyridine ring (can undergo metal-catalyzed cross-coupling at the 6-chloro position) offers two independent diversification handles within a single scaffold.

Quote Request

Request a Quote for [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.